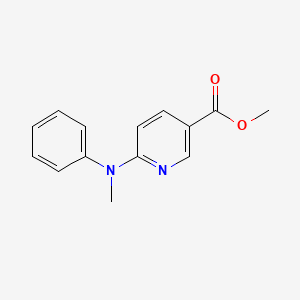
Methyl 6-(methyl(phenyl)amino)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(methyl(phenyl)amino)nicotinate is an organic compound that belongs to the class of nicotinates It is a derivative of nicotinic acid and is characterized by the presence of a methyl group, a phenyl group, and an amino group attached to the nicotinate structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methyl(phenyl)amino)nicotinate typically involves the esterification of 6-methylnicotinic acid with methanol under acidic conditions. The reaction is carried out by mixing 6-methylnicotinic acid with an alcoholic solvent, adjusting the pH to ≤1, and maintaining the reaction temperature at 80-100°C. The esterification reaction proceeds to form 6-methylnicotinate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The esterification reaction is typically followed by purification steps such as distillation or crystallization to obtain the final product.
化学反应分析
Types of Reactions
Methyl 6-(methyl(phenyl)amino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinate structure.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学研究应用
Methyl 6-(methyl(phenyl)amino)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
作用机制
The mechanism of action of Methyl 6-(methyl(phenyl)amino)nicotinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as D-amino acid oxidase and D-aspartate oxidase, which play a role in central nervous system disorders . By inhibiting these enzymes, the compound can modulate neurotransmitter levels and exert its effects on the nervous system.
相似化合物的比较
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used for muscle and joint pain relief.
Methyl 6-methylnicotinate: Used in the treatment of central nervous system disorders.
Methyl 6-aminonicotinate: Used in the synthesis of histone deacetylase inhibitors and glucokinase activators.
Uniqueness
Methyl 6-(methyl(phenyl)amino)nicotinate is unique due to its specific structure, which includes a phenyl group and an amino group attached to the nicotinate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
methyl 6-(N-methylanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-16(12-6-4-3-5-7-12)13-9-8-11(10-15-13)14(17)18-2/h3-10H,1-2H3 |
InChI 键 |
WDLJJMNOHZGANL-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)C2=NC=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13004631.png)
![Methyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13004635.png)

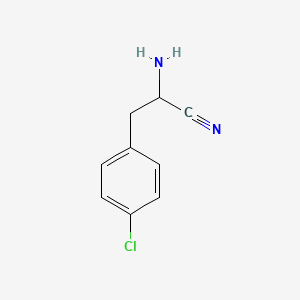
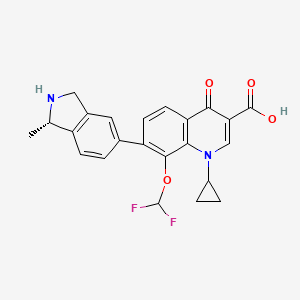
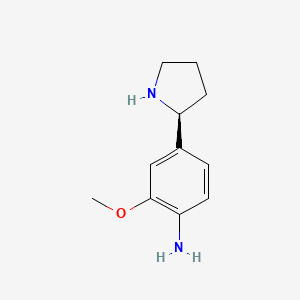
![Rel-(1R,3r,5S)-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13004662.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13004665.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13004681.png)
![4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B13004687.png)
![(1R,2S,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13004689.png)
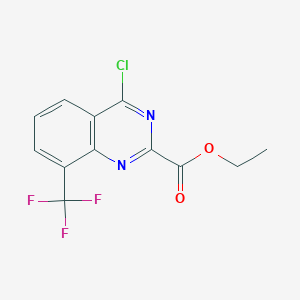

![Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13004703.png)
